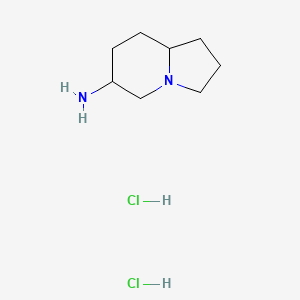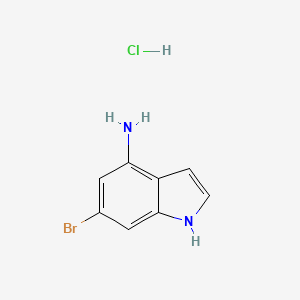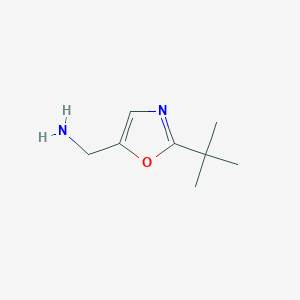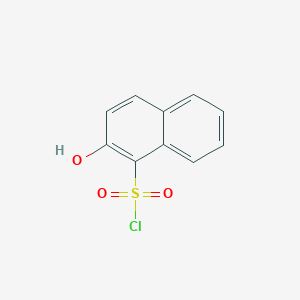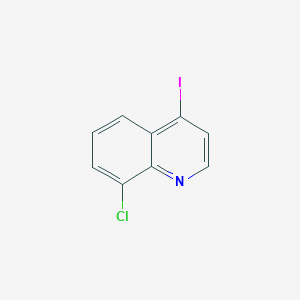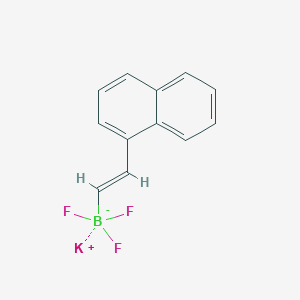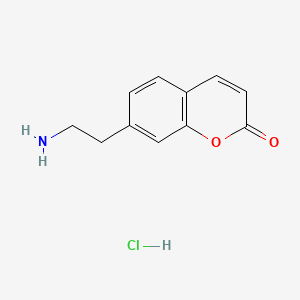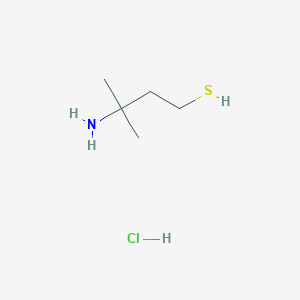![molecular formula C14H26B2O4 B13468617 4,4,5,5-tetramethyl-2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13468617.png)
4,4,5,5-tetramethyl-2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-tetramethyl-2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane is a boron-containing compound that is widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. The compound is characterized by its two dioxaborolane rings, which are known for their ability to participate in borylation reactions.
準備方法
The synthesis of 4,4,5,5-tetramethyl-2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron-containing reagents. One common method involves the use of bis(pinacolato)diboron in the presence of a palladium catalyst to form the desired product . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to facilitate the reaction.
化学反応の分析
4,4,5,5-tetramethyl-2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Hydroboration: It can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts.
Coupling Reactions: It can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates.
Asymmetric Hydroboration: It can be used in the asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates.
科学的研究の応用
4,4,5,5-tetramethyl-2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is widely used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Medicinal Chemistry: It is used in the development of boron-containing drugs and pharmaceuticals.
Material Science: It is utilized in the synthesis of boron-containing polymers and materials.
Catalysis: It serves as a catalyst in various chemical reactions, including hydroboration and borylation.
作用機序
The mechanism of action of 4,4,5,5-tetramethyl-2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane involves the formation of boron-carbon bonds through the interaction of its boron atoms with organic substrates. The compound’s dioxaborolane rings facilitate these reactions by stabilizing the boron atoms and enhancing their reactivity. The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used.
類似化合物との比較
4,4,5,5-tetramethyl-2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane is unique due to its dual dioxaborolane rings, which provide enhanced stability and reactivity compared to other boron-containing compounds. Similar compounds include:
Pinacolborane: A simpler boron-containing compound with a single dioxaborolane ring.
Bis(pinacolato)diboron: A widely used reagent in borylation reactions.
Catecholborane: Another boron-containing compound used in hydroboration reactions.
These similar compounds share some reactivity with this compound but differ in their structural features and specific applications.
特性
分子式 |
C14H26B2O4 |
|---|---|
分子量 |
280.0 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H26B2O4/c1-11(2)12(3,4)18-15(17-11)9-10-16-19-13(5,6)14(7,8)20-16/h9-10H,1-8H3/b10-9+ |
InChIキー |
BTVSINSLCFZEML-MDZDMXLPSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/B2OC(C(O2)(C)C)(C)C |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CB2OC(C(O2)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



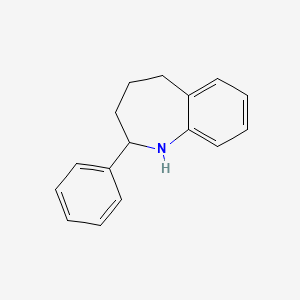
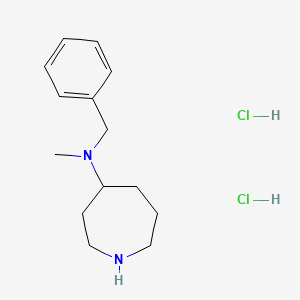
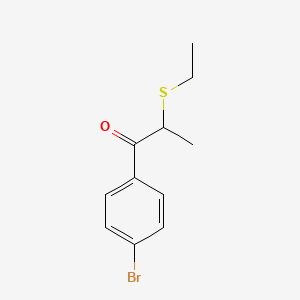
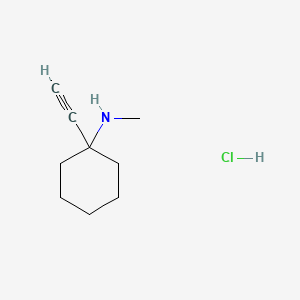
![methyl({[1-(propan-2-yl)-1H-imidazol-2-yl]methyl})amine dihydrochloride](/img/structure/B13468570.png)
